molecular formula C20H22N6O4 B14000753 Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate CAS No. 30768-52-6

Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate

Katalognummer: B14000753
CAS-Nummer: 30768-52-6
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: KNHCWKSVPFGWJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester is a complex organic compound with a unique structure that combines benzoic acid and pyrido[2,3-b]pyrazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include ethyl chloroformate, amino acids, and various catalysts to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, resulting in the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products with different functional groups.

Wissenschaftliche Forschungsanwendungen

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

    Pyrido[2,3-b]pyrazine derivatives: Compounds with the same pyrido[2,3-b]pyrazine core but different functional groups.

Uniqueness

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

30768-52-6

Molekularformel

C20H22N6O4

Molekulargewicht

410.4 g/mol

IUPAC-Name

methyl 4-[[8-amino-6-(ethoxycarbonylamino)pyrido[2,3-b]pyrazin-2-yl]methyl-methylamino]benzoate

InChI

InChI=1S/C20H22N6O4/c1-4-30-20(28)25-16-9-15(21)17-18(24-16)22-10-13(23-17)11-26(2)14-7-5-12(6-8-14)19(27)29-3/h5-10H,4,11H2,1-3H3,(H3,21,22,24,25,28)

InChI-Schlüssel

KNHCWKSVPFGWJG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2C(=C1)N)CN(C)C3=CC=C(C=C3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.